molecular formula C25H23ClN2OS B2466564 N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide CAS No. 850917-47-4

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide

Cat. No.: B2466564
CAS No.: 850917-47-4
M. Wt: 434.98
InChI Key: GGSOZGIWWGUDKA-UHFFFAOYSA-N
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Description

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, primarily for its potential as a multi-targeting agent. Its core structure, featuring a 2-arylindole scaffold linked via a thioether chain to a 3-phenylpropanamide group, is characteristic of compounds designed to interact with key cellular signaling pathways. Research into structurally similar indole derivatives indicates potential application in oncology, particularly as an inhibitor of tubulin polymerization, a well-validated mechanism for antimitotic agents that disrupt microtubule dynamics and induce cell cycle arrest in proliferating cells [https://pubmed.ncbi.nlm.nih.gov/28344032/]. Furthermore, the molecule's architecture suggests potential for modulating G Protein-Coupled Receptors (GPCRs), including cannabinoid receptors, given the prevalence of its pharmacophoric elements in ligands for these targets, positioning it as a candidate for investigating neurological disorders and inflammation [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5734614/]. This compound provides researchers with a versatile chemical tool for probing complex protein interactions, developing novel therapeutic strategies, and studying the effects of combined pathway inhibition in cellular models.

Properties

IUPAC Name

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2OS/c26-20-13-11-19(12-14-20)24-25(21-8-4-5-9-22(21)28-24)30-17-16-27-23(29)15-10-18-6-2-1-3-7-18/h1-9,11-14,28H,10,15-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSOZGIWWGUDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide is a synthetic compound belonging to the class of indole derivatives. Its structure features an indole ring, a thioether linkage, and an acetamide group, which contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The indole ring structure allows for modulation of various enzymes and receptors, which can influence cellular signaling pathways. The thioether linkage and acetamide group enhance binding affinity and specificity for these targets, potentially affecting processes such as cell proliferation and apoptosis.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism of Action
9qMCF-7 (Breast)23Tubulin polymerization inhibition
CA-4MCF-7 (Breast)3.9Colchicine-binding site interaction
9hMDA-MB-231 (Breast)33Induction of apoptosis

This table summarizes the antiproliferative effects of several compounds related to this compound, highlighting their IC50 values and mechanisms.

Cell Cycle Effects

Flow cytometry analyses have demonstrated that treatment with this compound leads to cell cycle arrest in the G2/M phase, indicating its potential as an antitumor agent. This effect is crucial for understanding how the compound may be utilized in cancer therapy.

3. Case Studies

Several studies have investigated the biological activity of indole derivatives similar to this compound:

Case Study 1: Anticancer Activity
In a study published in MDPI, researchers evaluated a series of indole derivatives for their antiproliferative effects on breast cancer cell lines. The study found that compounds with similar structural features exhibited IC50 values ranging from 10 to 33 nM, demonstrating potent activity against triple-negative breast cancer cells (MDA-MB-231) .

Case Study 2: Mechanistic Insights
A comprehensive analysis highlighted the interaction of indole derivatives with tubulin at the colchicine-binding site, leading to destabilization of microtubules and subsequent apoptosis in treated cells. This mechanism underscores the therapeutic potential of these compounds in cancer treatment .

4. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its significant biological activity, particularly against cancer cells. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Comparison with Similar Compounds

Key Structural Analogs and Their Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their pharmacological and physicochemical properties:

Compound Name Core Structure Key Substituents/Linkages Potential Implications Reference
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Indole-ethylamide Fluorinated biphenyl, ethyl linkage Enhanced π-π stacking via biphenyl; fluorine may improve bioavailability and CNS penetration due to increased lipophilicity .
N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide Benzothiazole Nitro group, propanamide chain Nitro group confers electron-withdrawing effects, potentially increasing reactivity but risking toxicity. Benzothiazole core may alter target selectivity .
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide Indole-propanamide Amino group, phenyl terminus Amino group enables hydrogen bonding, possibly enhancing receptor interactions. Lack of thioether may reduce stability in vivo .
2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S45) Indole-propanamide Cyclooctylethyl, butylamino Bulky cyclooctyl group increases lipophilicity, potentially slowing metabolic clearance. Butylamino may introduce basicity, affecting solubility .

Pharmacological and Physicochemical Insights

  • Electronic Effects :
    • The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to the fluorinated biphenyl in ’s compound .
    • Nitro groups () increase electrophilicity but may reduce metabolic stability due to susceptibility to reduction .
  • Steric and Solubility Considerations: Bulky substituents like cyclooctylethyl () improve membrane permeability but may hinder target engagement due to steric clashes . Amino groups () enhance water solubility but could increase off-target interactions with charged residues .

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